molecular formula C13H12N5NaO5S2 B1668363 Ceftizoxime sodium CAS No. 68401-82-1

Ceftizoxime sodium

货号 B1668363
CAS 编号: 68401-82-1
分子量: 405.4 g/mol
InChI 键: ADLFUPFRVXCDMO-LIGXYSTNSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ceftizoxime Sodium is a third-generation cephalosporin antibiotic used in the treatment of various bacterial infections, including lower respiratory tract infection, urinary tract infection, and gonorrhea . It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .


Synthesis Analysis

The synthesis of Ceftizoxime Sodium involves experimental analysis and research on various factors that influence the quality and yield of the product .


Molecular Structure Analysis

The molecular formula of Ceftizoxime Sodium is C13H12N5NaO5S2 . The average mass is 405.385 Da and the monoisotopic mass is 405.017761 Da .


Chemical Reactions Analysis

Ceftizoxime Sodium is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens . It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae, and Klebsiella pneumoniae .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ceftizoxime Sodium include a molecular formula of C13H12N5NaO5S2 and a molecular weight of 405.38 .

科学研究应用

Impurity Analysis in Ceftizoxime Sodium

Ceftizoxime sodium, a beta-lactamic antibacterial drug, undergoes analysis for impurities during its synthesis. Eight process-related impurities have been identified through HPLC analysis. These impurities include various derivatives of ceftizoxime sodium, characterized through spectral data. This study is crucial for ensuring the purity and efficacy of the drug (Bharathi et al., 2007).

Bactericidal Mechanism

Ceftizoxime sodium inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This inhibition disrupts the cross-linking of peptidoglycan units in the cell wall, leading to cell lysis and bacterial death. Understanding this mechanism aids in the development of effective antibacterial strategies (Definitions, 2020).

Inhibitory Effects on Bacterial Growth

Studies using microcalorimetry have shown that ceftizoxime sodium can alter the metabolic pathway of E. coli, demonstrating a stronger inhibition effect on its growth compared to other cephalosporins. This research provides insights into the effectiveness of ceftizoxime sodium in combating specific bacterial infections (Yang et al., 2010).

Clinical Efficacy in Respiratory and Urinary Tract Infections

Clinical trials have evaluated the efficacy and safety of ceftizoxime sodium in treating lower respiratory and urinary tract infections. These studies contribute to understanding its therapeutic potential and safety profile in clinical settings (Ying-yua, 2008).

Pharmacokinetic Studies

Pharmacokinetic analysis of ceftizoxime sodium in human serum and urine using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS-MS) has been conducted. These studies are essential for determining the drug's behavior in the human body, impacting dosage and administration guidelines (Wang et al., 2016).

Interaction with Human Serum

Research has explored the interaction of ceftizoxime sodium with human serum, particularly its bactericidal activity against E. coli and S. aureus. This study highlights the synergistic action of the drug with human serum components, enhancing itsantibacterial efficacy. Such findings are crucial for understanding how ceftizoxime sodium functions in the human body and for optimizing its clinical use (Watanabe et al., 1986).

Antibacterial Activity Against Gram-Negative Bacteria

Ceftizoxime sodium's antibacterial activity against Gram-negative enteric bacteria has been extensively studied. This includes its effectiveness compared to other antibiotics and the impact on the normal intestinal flora in mice. Such research contributes to the understanding of ceftizoxime sodium's role in treating specific bacterial infections (Byun et al., 1989).

Bioavailability Studies

The bioavailability of ceftizoxime sodium in various formulations has been investigated in both animal models and humans. This research is vital for developing effective and safe drug delivery systems, ensuring optimal therapeutic effects (Ueda et al., 1983).

Therapeutic Application in Pneumonia

Studies have explored the serum bactericidal activity of ceftizoxime against pathogens associated with community-acquired and nosocomial pneumonias. This research informs the use of ceftizoxime sodium in treating serious respiratory infections and aids in antibiotic stewardship (Belliveau et al., 1996).

Reproductive Toxicity Studies

Toxicity and reproduction studies have been conducted to evaluate the safety profile of ceftizoxime sodium. These studies assess the potential impact on fertility and fetal development, ensuring the drug's safety in various patient populations (Fukuhara et al., 1980).

Thermodynamic Properties

Research on the thermodynamic properties of ceftizoxime sodium in simulated body fluids helps understand the drug's mechanism in exerting therapeutic effects. Studying its enthalpic interaction in salt solutions provides insights into drug behavior in physiological conditions (Chun-me, 2014).

安全和危害

Ceftizoxime Sodium is classified as causing skin irritation (Category 2), serious eye irritation (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

未来方向

While Ceftizoxime Sodium has proven to be a highly effective antibiotic in the treatment of severe infections caused by susceptible bacteria , further studies are needed to confirm its relative efficacy compared with other new cephalosporins . It may also be useful in the treatment of gonorrhoea in places where penicillinase-producing strains are common .

属性

IUPAC Name

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O5S2.Na/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18;/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22);/q;+1/p-1/b17-7-;/t8-,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLFUPFRVXCDMO-LIGXYSTNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N5NaO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68401-81-0 (Parent)
Record name Ceftizoxime sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068401821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5046643
Record name Ceftizoxime sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ceftizoxime sodium

CAS RN

68401-82-1
Record name Ceftizoxime sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068401821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftizoxime sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-(((2-AMINO-4-THIAZOLYL)(METHOXYIMINO)ACETYL)AMINO)-8-OXO-, MONOSODIUM SALT, (6R-(6ALPHA,7BETA(Z)))-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFTIZOXIME SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26337D5X88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceftizoxime sodium
Reactant of Route 2
Reactant of Route 2
Ceftizoxime sodium
Reactant of Route 3
Reactant of Route 3
Ceftizoxime sodium
Reactant of Route 4
Ceftizoxime sodium
Reactant of Route 5
Ceftizoxime sodium
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ceftizoxime sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。